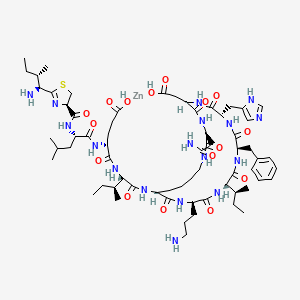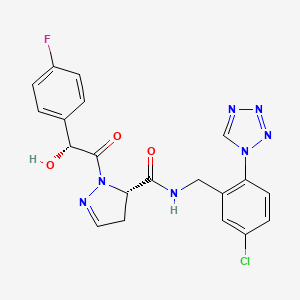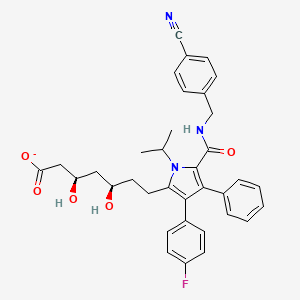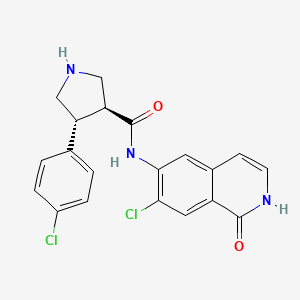
Bacitracin-ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bacitracin Zinc is a zinc complex of bacitracin, a polypeptide antibiotic produced by the bacterium Bacillus licheniformis. It is primarily used topically to treat skin, eye, and ear infections, as well as to prevent wound infections. Bacitracin Zinc works by interfering with the dephosphorylation of components in the bacterial cell wall, which impairs production and has a bacteriostatic effect .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Bacitracin Zinc involves adding an alkaline solution to a bacitracin solution, adjusting the pH to 8-11, and then adding inorganic zinc to form a salt. The pH is then adjusted to 5-7, followed by stirring for 1-2 hours and standing for 5-10 hours. The final product is obtained by separating, drying, smashing, screening, checking, and packaging .
Industrial Production Methods
Industrial production of Bacitracin Zinc typically involves the fermentation of Bacillus licheniformis to produce bacitracin, which is then purified and reacted with zinc salts to form Bacitracin Zinc. The process includes acidizing and filtering the fermentation liquid, adsorbing and desorbing through macroporous cation exchange resin, desalting, decolorizing, extracting, and precipitating to obtain high-activity bacitracin. The extracted liquid is then reacted with zinc salt to form Bacitracin Zinc .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Zinkbacitracin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Zinkbacitracin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die Struktur von Zinkbacitracin verändern und seine antimikrobiellen Eigenschaften beeinflussen.
Substitution: Substitutionsreaktionen können auftreten, bei denen verschiedene funktionelle Gruppen bestehende im Zinkbacitracin-Molekül ersetzen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Reaktionsergebnisse zu gewährleisten.
Hauptsächlich gebildete Produkte
Die Hauptsächlich gebildeten Produkte aus diesen Reaktionen sind modifizierte Formen von Zinkbacitracin mit veränderten antimikrobiellen Eigenschaften, die für verschiedene therapeutische Anwendungen eingesetzt werden können.
Wissenschaftliche Forschungsanwendungen
Zinkbacitracin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen verwendet, um seine Eigenschaften und Wechselwirkungen mit anderen Verbindungen zu untersuchen.
Biologie: Wird in mikrobiologischen Studien eingesetzt, um seine Auswirkungen auf verschiedene Bakterienstämme und seinen Wirkmechanismus zu verstehen.
Medizin: Wird häufig in topischen Formulierungen zur Behandlung und Vorbeugung von Infektionen bei Haut-, Augen- und Ohrenerkrankungen eingesetzt.
Wirkmechanismus
Zinkbacitracin übt seine Wirkung aus, indem es an Isoprenylpyrophosphat bindet, den Lipidträger, der Zellwandbausteine über die bakterielle Zytoplasmamembran transportiert. Diese Bindung hemmt die Biosynthese der bakteriellen Zellwand, was zu einer bakteriostatischen Wirkung führt. Die Anwesenheit von Zink erhöht die Stabilität und antimikrobielle Aktivität von Bacitracin .
Wirkmechanismus
Bacitracin Zinc exerts its effects by binding to isoprenyl pyrophosphate, the lipid carrier that transfers cell wall building blocks across the bacterial cytoplasmic membrane. This binding inhibits the biosynthesis of the bacterial cell wall, leading to a bacteriostatic effect. The presence of zinc enhances the stability and antimicrobial activity of bacitracin .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bacitracin: Ein Polypeptid-Antibiotikum, das Zinkbacitracin ähnelt, aber ohne den Zinkkomplex. Es ist weniger stabil und hat ein schmaleres Anwendungsspektrum.
Polymyxin B: Ein weiteres Antibiotikum, das in Kombination mit Zinkbacitracin für topische Anwendungen verwendet wird. Es hat einen anderen Wirkmechanismus und zielt auf die bakterielle Zellmembran ab.
Neomycin: Wird oft in Kombination mit Zinkbacitracin in topischen Formulierungen verwendet. Es wirkt, indem es die Proteinsynthese in Bakterien hemmt.
Einzigartigkeit von Zinkbacitracin
Zinkbacitracin ist einzigartig durch seine verbesserte Stabilität und antimikrobielle Aktivität, die durch den Zinkkomplex bereitgestellt wird. Dies macht es effektiver bei topischen Anwendungen und ermöglicht ein breiteres Anwendungsspektrum im Vergleich zu Bacitracin allein .
Eigenschaften
Molekularformel |
C66H103N17O16SZn |
|---|---|
Molekulargewicht |
1488.1 g/mol |
IUPAC-Name |
(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;zinc |
InChI |
InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90;/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88);/t35-,36-,37-,40-,41+,42+,43-,44+,45-,46-,47+,48-,52-,53-,54-;/m0./s1 |
InChI-Schlüssel |
UPGBZLBCXQLMMD-DFTDUNEMSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CSC(=N2)[C@H]([C@@H](C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4.[Zn] |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium (cyclopropanesulfonyl)[(1R,4R,6S,7Z,15R,17R)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0,octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774070.png)
![tert-butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate](/img/structure/B10774080.png)
![(4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774100.png)
![(3R,5R)-7-[5-[(4-cyanophenyl)methylcarbamoyl]-3-(4-fluorophenyl)-4-phenyl-1-propan-2-ylpyrrol-2-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10774106.png)
![sodium (cyclopropanesulfonyl)[(1R,4R,6S,7Z,15R,17R)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0,]octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774109.png)
![3-[4,8-dimethylnona-3,7-dienyl(methyl)amino]propyl phosphono hydrogen phosphate](/img/structure/B10774114.png)
![(5Z)-5-[[4-[(1-pyridin-2-ylpyrrolidin-2-yl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10774123.png)
![15,21-Diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene](/img/structure/B10774130.png)
![(3S,6R,8S,9R,10S,12R,13R,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774136.png)

![(2R)-2-(2,4-difluorophenyl)-2-[(2R,5R)-5-(2,3-dihydro-1H-inden-2-yl)-2-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B10774146.png)


![1-[5-[6-(2,6-Dimethyl-4-pentan-3-yloxyphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]-3-methylurea](/img/structure/B10774160.png)
